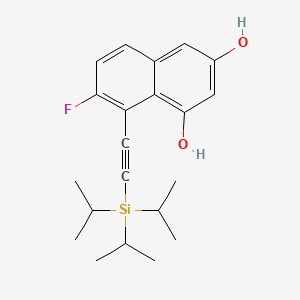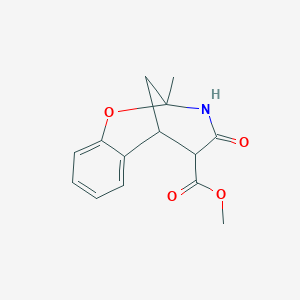
methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル 9-メチル-11-オキソ-8-オキサ-10-アザトリシクロ[7.3.1.0(2),?]トリデカ-2,4,6-トリエン-12-カルボン酸メチルは、ユニークな三環式構造を持つ複雑な有機化合物です。これは、エステル、ケトン、エーテルなど、複数の官能基の存在を特徴としています。
準備方法
メチル 9-メチル-11-オキソ-8-オキサ-10-アザトリシクロ[7.3.1.0(2),?]トリデカ-2,4,6-トリエン-12-カルボン酸メチルの合成には、通常、三環式コアの形成から始まるいくつかのステップが含まれます。これは、一連の環化反応によって達成できます。多くの場合、強酸または塩基を触媒として使用します。その後、エステル基はエステル化反応によって導入されます。これには、高収率と高純度を確保するために、特定の試薬と条件が必要になる場合があります。 工業生産方法には、効率とコスト効率を維持しながらプロセスを拡大するために、これらの合成経路の最適化が含まれる場合があります .
化学反応の分析
メチル 9-メチル-11-オキソ-8-オキサ-10-アザトリシクロ[7.3.1.0(2),?]トリデカ-2,4,6-トリエン-12-カルボン酸メチルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、使用される試薬と条件に応じて、対応するカルボン酸またはケトンを生成するために酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、ケトン基をアルコールに変換できます。
置換: この化合物は、特にエステル基またはケトン基に隣接する位置で、求核置換反応を起こす可能性があります。一般的な試薬には、ハロゲン化物とアミンやチオールなどの求核剤があります。
科学研究への応用
メチル 9-メチル-11-オキソ-8-オキサ-10-アザトリシクロ[7.3.1.0(2),?]トリデカ-2,4,6-トリエン-12-カルボン酸メチルには、いくつかの科学研究への応用があります。
化学: これは、特に医薬品や農薬の開発において、より複雑な分子の合成における構成ブロックとして使用されます。
生物学: この化合物のユニークな構造により、さまざまな生物学的標的に作用することができ、酵素阻害と受容体結合の研究のための候補となります。
科学的研究の応用
Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins
作用機序
メチル 9-メチル-11-オキソ-8-オキサ-10-アザトリシクロ[7.3.1.0(2),?]トリデカ-2,4,6-トリエン-12-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を変化させて、さまざまな生物学的効果をもたらす可能性があります。 含まれる経路には、酵素活性の阻害、受容体シグナル伝達の調節、またはDNA複製やタンパク質合成などの細胞過程の干渉が含まれる場合があります .
類似の化合物との比較
メチル 9-メチル-11-オキソ-8-オキサ-10-アザトリシクロ[7.3.1.0(2),?]トリデカ-2,4,6-トリエン-12-カルボン酸メチルは、以下のような他の三環式化合物と比較できます。
N-(tert-ブチル)-9-メチル-11-オキソ-8-オキサ-10-アザトリシクロ[7.3.1.0~2,7~]トリデカ-2,4,6-トリエン-12-カルボン酸アミド: エステルではなくアミド基を持つ類似の構造。
メチル (1R,9S,12S)-9-メチル-11-オキソ-8-オキサ-10-アザトリシクロ[7.3.1.0 2,7]トリデカ-2,4,6-トリエン-12-カルボン酸メチル: 原子の空間配置が異なる立体異性体。
2,6-メタノ-2H-1,3-ベンゾキサゾシン-5-カルボン酸アミド: 類似の三環式コアを含みますが、官能基が異なります
これらの比較は、メチル 9-メチル-11-オキソ-8-オキサ-10-アザトリシクロ[7.3.1.0(2),?]トリデカ-2,4,6-トリエン-12-カルボン酸メチルの独自性を強調しています
類似化合物との比較
Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate can be compared with other tricyclic compounds, such as:
N-(tert-butyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl (1R,9S,12S)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0 2,7]trideca-2,4,6-triene-12-carboxylate: Stereoisomer with different spatial arrangement of atoms.
2,6-Methano-2H-1,3-benzoxazocine-5-carboxamide: Contains a similar tricyclic core but with different functional groups
These comparisons highlight the uniqueness of methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[731
特性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-14-7-9(8-5-3-4-6-10(8)19-14)11(12(16)15-14)13(17)18-2/h3-6,9,11H,7H2,1-2H3,(H,15,16) |
InChIキー |
BROGKWPVKZILGE-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C(C(=O)N1)C(=O)OC)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B12502177.png)
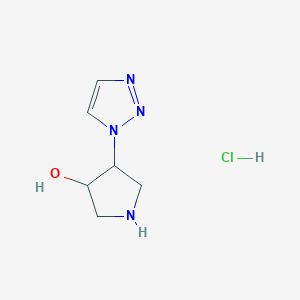
![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12502206.png)
![Methyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502207.png)
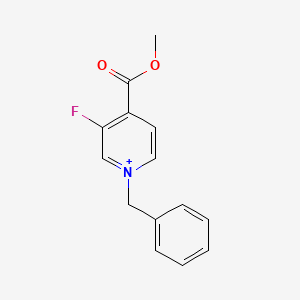
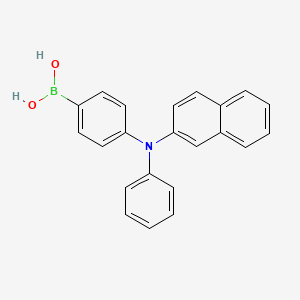
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12502222.png)
![3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid](/img/structure/B12502226.png)
![N-[4-(methylsulfanyl)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12502228.png)
![Propyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502235.png)
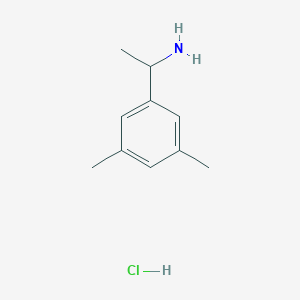
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502241.png)
